ノルニコチン, N-ホルミル

説明

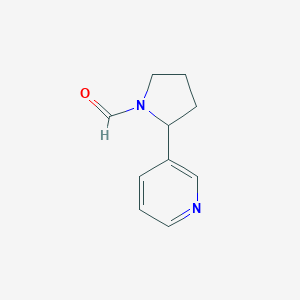

Nornicotine, N-formyl is a derivative of nornicotine, an alkaloid found in various plants, including the tobacco plant (Nicotiana). It is chemically similar to nicotine but lacks a methyl group. Nornicotine, N-formyl has the molecular formula C₁₀H₁₂N₂O and a molecular weight of 176.2151 g/mol . This compound is of interest due to its role in the formation of carcinogenic substances during the curing and processing of tobacco .

Synthetic Routes and Reaction Conditions:

Demethylation of Nicotine: One common method for synthesizing nornicotine involves the demethylation of nicotine.

Partial Reduction of Myosmine: Another method involves the partial reduction of 3-myosmine using standard catalytic hydrogenation conditions with palladium as a catalyst or sodium borohydride.

Industrial Production Methods:

Solid-Supported Reagents and Scavengers: The sequential use of solid-supported reagents and scavengers has led to an efficient synthesis of nornicotine and its derivatives.

Types of Reactions:

Reduction: The compound can be partially reduced using catalytic hydrogenation conditions.

Substitution: Nornicotine can participate in substitution reactions, particularly in the formation of N-nitrosonornicotine, a known carcinogen.

Common Reagents and Conditions:

Oxidation: Silver oxide, palladium catalysts, and sodium borohydride are commonly used reagents.

Reduction: Catalytic hydrogenation with palladium or sodium borohydride.

Substitution: Specific conditions involving the presence of nitrosating agents in human saliva.

Major Products Formed:

N-nitrosonornicotine: Formed during the curing and processing of tobacco.

科学的研究の応用

Nornicotine, N-formyl is used in various scientific research applications, including:

作用機序

Target of Action

Nornicotine, a metabolite of nicotine, primarily targets the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors play a crucial role in modulating specific aspects of learning and memory . Nornicotine has a high affinity for the alpha-6 and alpha-7 subunits of nAChRs .

Mode of Action

Nornicotine interacts with its targets, the nAChRs, leading to improved cognition and attention . It also inhibits the dopamine transporter (DAT) in the striatum via nAChR and releases dopamine in rats .

Biochemical Pathways

Nornicotine is biosynthesized from ornithine through a series of consecutive reactions catalyzed by three enzymes: ornithine decarboxylase (ODC), putrescine N-methyltransferase (PMT), and N-methylputrescine oxidase (MPO) . The conversion of nicotine to nornicotine occurs through a demethylation step catalyzed by nicotine N-demethylase, a cytochrome P450 enzyme belonging to the CYP82E subfamily .

Pharmacokinetics

The rate of metabolism of nornicotine affects its pharmacology by determining the level of nornicotine in the body with any given rate of consumption of tobacco . When elimination of nornicotine is accelerated, people consume more tobacco, presumably to maintain a desired level of nornicotine in the body .

Result of Action

Nornicotine can react in human saliva to form N-nitrosonornicotine, a known type 1 carcinogen . It is a precursor to the carcinogen N-nitrosonornicotine that is produced during the curing and processing of tobacco .

Action Environment

The action of nornicotine is influenced by environmental factors such as the presence of other chemicals in tobacco. For instance, jasmonate, a defense-related plant hormone, plays a crucial signaling role in activating transcriptional regulators that coordinate the expression of downstream metabolic and transport genes involved in nicotine production .

生化学分析

Biochemical Properties

Nornicotine, N-formyl interacts with various enzymes and proteins. It is formed from nicotine through a demethylation step catalyzed by nicotine N-demethylase, a cytochrome P450 enzyme belonging to the CYP82E subfamily . Several CYP82E genes have been identified in tobacco, including CYP82E2, CYP82E3, CYP82E4, CYP82E5, CYP82E10, and CYP82E21 .

Cellular Effects

Nornicotine, N-formyl has significant effects on various types of cells and cellular processes. It has been shown to possess high affinity for alpha-6 and alpha-7 subunits of nicotinic acetylcholine receptors (nAChRs) and inhibits dopamine transporter (DAT) in the striatum via nAChR, releasing dopamine in rats .

Molecular Mechanism

The molecular mechanism of action of Nornicotine, N-formyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts at the α7 receptors of nAChR, leading to improved cognition and attention .

Temporal Effects in Laboratory Settings

The effects of Nornicotine, N-formyl change over time in laboratory settings. Its durable presence in the brain suggests that it may mediate some of the neuroprotective effects of nicotine .

Dosage Effects in Animal Models

The effects of Nornicotine, N-formyl vary with different dosages in animal models. High doses of nornicotine increased locomotor activity and blunted the locomotor stimulant effect of nicotine .

Metabolic Pathways

Nornicotine, N-formyl is involved in several metabolic pathways. It is formed from nicotine through demethylation catalyzed by CYP82Es .

Transport and Distribution

Nornicotine, N-formyl is transported and distributed within cells and tissues. It is synthesized exclusively in the roots of tobacco plants and is largely stored in the leaves .

類似化合物との比較

Nicotine: Chemically similar but contains a methyl group.

N-nitrosonornicotine: A carcinogenic derivative formed from nornicotine.

Anatabine: Another alkaloid found in tobacco, structurally similar to nornicotine.

Uniqueness of Nornicotine, N-formyl: Nornicotine, N-formyl is unique due to its specific structural modification (formyl group) and its role in the formation of carcinogenic substances during tobacco processing. Its interaction with nicotinic acetylcholine receptors and its use as a synthetic intermediate in various research applications further highlight its distinct properties .

生物活性

Nornicotine, N-formyl is a minor alkaloid derived from nicotine, characterized by the addition of a formyl group to the nitrogen atom of nornicotine. This compound has garnered attention for its potential biological activities and interactions within biological systems. This article explores its biological activity, mechanisms of action, and implications for health, particularly in relation to nicotine metabolism and carcinogenic potential.

Chemical Structure and Properties

Nornicotine, N-formyl has the molecular formula . Its structure is similar to that of nicotine and nornicotine but exhibits distinct chemical properties due to the formyl group addition. This modification may influence its binding affinity to nicotinic acetylcholine receptors (nAChRs) and other biological targets.

Target Receptors:

Nornicotine, N-formyl primarily interacts with nicotinic acetylcholine receptors (nAChRs), specifically the alpha-6 and alpha-7 subunits. These receptors are crucial for neurotransmission and have been implicated in various neurological processes.

Binding Affinity:

Research indicates that nornicotine shows a weak binding affinity to nAChRs compared to nicotine. However, it still can activate these receptors, leading to physiological effects such as improved cognition and attention.

Biochemical Pathways:

Nornicotine is formed through demethylation of nicotine, catalyzed by nicotine N-demethylase, a cytochrome P450 enzyme. This metabolic pathway plays a significant role in determining the levels of nornicotine in the body following tobacco consumption .

Biological Activities

- Neuropharmacological Effects:

-

Carcinogenic Potential:

- Nornicotine can be nitrosated in human saliva to form N′-nitrosonornicotine (NNN), a known carcinogen. Studies demonstrate that this process occurs endogenously without additional nitrite sources .

- The yields of NNN formation from nornicotine can range from 0.003% to 0.051%, highlighting its potential role as a carcinogenic precursor in tobacco users .

- Metabolic Pathways:

Case Studies

- Study on Nitrosation: A study involving saliva samples from nonsmoking volunteers demonstrated that nornicotine could be nitrosated to form NNN under physiological conditions. This finding underscores the need for further investigation into the carcinogenic risks associated with nornicotine consumption through tobacco products .

- Neuropharmacological Assessment: In experiments using Xenopus oocytes, nornicotine was found to activate specific nAChR subtypes effectively, suggesting potential therapeutic applications for conditions like Alzheimer's disease and schizophrenia due to its neuroprotective properties .

Comparative Analysis with Other Tobacco Alkaloids

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Nicotine | High | Strong neuropharmacological effects | Primary alkaloid in tobacco |

| Nornicotine | Moderate | Mild neuropharmacological effects | Less potent than nicotine |

| Nitrosnornicotine | High | Carcinogenic properties | Formed through nitrosation reactions |

| Cotinine | Moderate | Metabolite of nicotine | Longer half-life than nicotine |

| Myosmine | Moderate | Neuroactive effects | Less studied compared to nicotine |

| Nornicotine, N-formyl | Moderate | Potentially carcinogenic; weak receptor interaction | Distinct due to formyl group addition |

特性

IUPAC Name |

2-pyridin-3-ylpyrrolidine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-8-12-6-2-4-10(12)9-3-1-5-11-7-9/h1,3,5,7-8,10H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLSEYOOXBRDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336006 | |

| Record name | Nornicotine, N-formyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3000-81-5 | |

| Record name | Nornicotine, N-formyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-3-yl)pyrrolidine-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。